Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester
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Overview
Description
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes both ester and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the thioester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethyl alcohol.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thioesters.
Scientific Research Applications
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-ethoxy-, methyl ester
- Butanoic acid, 4-chloro-4-oxo-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester is unique due to the presence of both ester and thioester functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
58933-02-1 |
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Molecular Formula |
C9H14O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
ethyl 4-ethoxycarbothioylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C9H14O4S2/c1-3-12-8(11)5-7(10)6-15-9(14)13-4-2/h3-6H2,1-2H3 |
InChI Key |
SBBFXXFKKORHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC(=S)OCC |
Origin of Product |
United States |
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